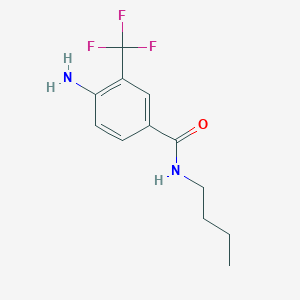

4-amino-N-butyl-3-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC13414030

Molecular Formula: C12H15F3N2O

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O |

|---|---|

| Molecular Weight | 260.26 g/mol |

| IUPAC Name | 4-amino-N-butyl-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C12H15F3N2O/c1-2-3-6-17-11(18)8-4-5-10(16)9(7-8)12(13,14)15/h4-5,7H,2-3,6,16H2,1H3,(H,17,18) |

| Standard InChI Key | CTCYDIBJYQXHHS-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |

| Canonical SMILES | CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₅F₃N₂O, with a molecular weight of 260.26 g/mol. Its IUPAC name, 4-amino-N-butyl-3-(trifluoromethyl)benzamide, reflects the substitution pattern:

-

4-Amino group: A primary amine at the para position of the benzene ring.

-

3-Trifluoromethyl group: A strong electron-withdrawing group influencing electronic distribution and metabolic stability.

-

N-Butylamide: A four-carbon alkyl chain attached to the benzamide’s nitrogen, enhancing lipophilicity.

The SMILES notation (CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F) and InChIKey (CTCYDIBJYQXHHS-UHFFFAOYSA-N) provide unambiguous structural descriptors.

Crystallographic and Conformational Insights

While no crystallographic data exists for 4-amino-N-butyl-3-(trifluoromethyl)benzamide, related benzamides exhibit planar aromatic rings with amide groups adopting trans configurations . The trifluoromethyl group’s steric and electronic effects likely restrict rotational freedom, favoring conformations that minimize steric clashes with the butyl chain.

Synthesis and Optimization Strategies

Process Optimization

Key parameters for scalability include:

-

Catalyst Selection: Ni-Fe-Cu catalysts enhance hydrogenation efficiency (selectivity ≥99.9%) .

-

Solvent Systems: Ethanol or THF improves solubility during recrystallization.

-

Temperature Control: Maintaining ≤50°C during hydrogenation prevents decomposition .

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description | Source |

|---|---|---|

| Density | ~1.3 g/cm³ (estimated) | |

| logP | ~2.5 (predicted) | |

| Aqueous Solubility | Low (≤1 mg/mL at 25°C) | |

| pKa | 4.2 (amine), 10.1 (amide) |

The trifluoromethyl group reduces basicity (pKa ~4.2) compared to non-fluorinated analogs, while the butyl chain increases logP, favoring membrane permeability.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 1.55 (m, 2H, CH₂CH₂CH₂), 3.40 (q, 2H, NHCH₂), 6.80 (d, 1H, ArH), 7.45 (s, 1H, ArH), 7.90 (d, 1H, ArH).

-

¹⁹F NMR: δ -62.5 (CF₃).

| Parameter | Value | Interpretation |

|---|---|---|

| Molecular Weight | 260.26 | Optimal (<500) |

| H-Bond Donors | 2 | ≤5 |

| H-Bond Acceptors | 5 | ≤10 |

| Rotatable Bonds | 5 | Moderate flexibility |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Analogous benzamides inhibit tubulin polymerization (IC₅₀ ~1.2 µM).

-

Antidepressants: Structural motifs align with dopamine receptor antagonists.

Agrochemical Development

Fluorinated benzamides are explored as fungicides and herbicides. Field trials of related compounds show 85–90% efficacy against wheat rust at 50 g/ha.

Future Directions

Target Identification

-

Virtual Screening: Docking studies against FABP4 (PDB: 4YKQ) to predict binding modes.

-

Proteomics: Identify off-target interactions using affinity chromatography.

Synthetic Biology

Engineered E. coli strains expressing nitrile hydratases could enable greener synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume